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Compound of Interest

Compound Name: 4-Fluoro-2,6-diiodoaniline

Cat. No.: B15092800

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data relevant to the
characterization of 4-Fluoro-2,6-diiodoaniline. Due to the limited availability of specific
experimental data for 4-Fluoro-2,6-diiodoaniline, this document presents information on
closely related and more extensively studied analogues: 4-Fluoro-2-iodoaniline and 4-
Fluoroaniline. This comparative approach offers valuable insights into the expected
spectroscopic features of the target compound.

Data Presentation

The following tables summarize the key spectroscopic data for 4-Fluoro-2-iodoaniline and 4-
Fluoroaniline.

Table 1: Spectroscopic Data for 4-Fluoro-2-iodoaniline
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Spectroscopic Technique

Data

1H NMR

Spectral data is available but specific shifts and
coupling constants are not detailed in the

provided search results.[1]

Molecular Formula

CeHsFIN[2]

Molecular Weight 237.02 g/mol [3]
Appearance Colorless to Brown clear liquid[3]
Purity >98.0% (GC)[3]

Table 2: Spectroscopic Data for 4-Fluoroaniline

Spectroscopic Technique

Data

Spectral data is available but specific shifts are

13C NMR o _
not detailed in the provided search results.
Chemical shift data is available in DMSO,

1°F NMR though the specific value is not mentioned in the

provided search results.[4]

Mass Spectrometry

LC-ESI-QQ; MS2; CE: 20 V; [M+H]* with

precursor m/z 112.[5]

Molecular Formula CeHeFNI[6]
Molecular Weight 111.12 g/mol [6]
Appearance Light-colored oily liquid[6]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for 4-Fluoro-2,6-

diiodoaniline are not available. However, the following are general methodologies for the

spectroscopic analysis of halogenated aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A general procedure for obtaining NMR spectra of a halogenated aniline derivative would
involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube. The choice of solvent is
critical to ensure the sample is fully dissolved and to avoid interference with the signals of
interest.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set
include the spectral width, acquisition time, relaxation delay, and number of scans.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the
spectrum and improve sensitivity. A larger number of scans is typically required due to the
lower natural abundance of *3C.

o 1F NMR: Acquire the spectrum using a specific probe tuned to the °F frequency. *°F NMR
is a highly sensitive technique.[7]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
o Sample Preparation:

o Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a
Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).
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o Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or
KBr).

o Data Acquisition: Place the prepared sample in the IR spectrometer and record the
spectrum. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates)
should be recorded and subtracted from the sample spectrum.

» Data Analysis: Identify the characteristic absorption bands for the functional groups. For an
aromatic amine, expect to see N-H stretching vibrations (around 3300-3500 cm~1), C-N
stretching vibrations (around 1250-1335 cm™~! for aromatic amines), and C-H stretching and
bending vibrations for the aromatic ring.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
Common ionization techniques for organic molecules include Electron lonization (EI) and
Electrospray lonization (ESI).

« lonization: Bombard the sample with electrons (EI) or spray a solution of the sample through
a charged needle (ESI) to generate ions.

o Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole, time-of-flight).

» Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

o Data Analysis: Identify the molecular ion peak (M*) to determine the molecular weight. The
presence of isotopes, particularly for halogens like iodine, will result in characteristic isotopic
patterns.[11][12][13] For a compound with two iodine atoms, a complex isotopic pattern
would be expected.

Visualization
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The following diagram illustrates a general workflow for the spectroscopic characterization of a
newly synthesized organic compound.

Synthesis & Purification

Structure Elucidation ‘

Data Analysis & Iterpretation >

Purification
(e.8., Chromatography, Recrystallization)

Click to download full resolution via product page

Figure 1. General workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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